5-iodo-3,4-dihydro-2H-pyran

Chemical Procurement Quality Control Building Block Specification

5-Iodo-3,4-dihydro-2H-pyran (CAS 1232199-39-1; molecular formula C5H7IO; molecular weight 210.01 g/mol) is a halogenated heterocyclic building block belonging to the dihydropyran family. This compound features an iodine substituent at the 5-position of the 3,4-dihydro-2H-pyran scaffold, endowing it with distinct reactivity characteristics for metal-catalyzed cross-coupling transformations.

Molecular Formula C5H7IO
Molecular Weight 210.01 g/mol
Cat. No. B12302642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-3,4-dihydro-2H-pyran
Molecular FormulaC5H7IO
Molecular Weight210.01 g/mol
Structural Identifiers
SMILESC1CC(=COC1)I
InChIInChI=1S/C5H7IO/c6-5-2-1-3-7-4-5/h4H,1-3H2
InChIKeyUOQIUTMODXMIHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3,4-dihydro-2H-pyran: Key Identifier and Core Specifications for Scientific Procurement


5-Iodo-3,4-dihydro-2H-pyran (CAS 1232199-39-1; molecular formula C5H7IO; molecular weight 210.01 g/mol) is a halogenated heterocyclic building block belonging to the dihydropyran family [1]. This compound features an iodine substituent at the 5-position of the 3,4-dihydro-2H-pyran scaffold, endowing it with distinct reactivity characteristics for metal-catalyzed cross-coupling transformations [2]. It is supplied as a research-grade chemical with a standard purity specification of 95%, as documented by commercial vendors . The compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis programs requiring a functionalized dihydropyran core.

Why Generic Substitution Fails for 5-Iodo-3,4-dihydro-2H-pyran: The Halogen-Dependent Reactivity Divergence


The selection of 5-iodo-3,4-dihydro-2H-pyran over its chloro- or bromo- analogs cannot be made arbitrarily, as the identity of the halogen substituent fundamentally dictates both the chemical pathway and the ultimate synthetic outcome. Literature establishes that the 5-halo-dihydropyran scaffold displays halogen-dependent divergence in reactivity: while the 5-chloro derivative can be converted to 2-methoxytetrahydropyran-3-one via sequential oxidation and methoxide addition, the corresponding iodo- and bromo- analogs fail to produce the ketone under identical conditions, instead yielding ring-cleavage or alternative elimination products [1]. Furthermore, in palladium-catalyzed cross-coupling applications, the inherently weaker carbon-iodine bond facilitates oxidative addition under milder conditions compared to carbon-bromine or carbon-chlorine bonds, a class-level reactivity trend that confers practical advantages in multi-step synthetic sequences where functional group tolerance is paramount .

Quantitative Differentiation Evidence for 5-Iodo-3,4-dihydro-2H-pyran: Comparator-Based Selection Data


Vendor-Specified Purity Benchmark for 5-Iodo-3,4-dihydro-2H-pyran Procurement

Procurement decisions for 5-iodo-3,4-dihydro-2H-pyran are anchored by the vendor-certified purity specification of 95%, as documented by Sigma-Aldrich . This specification serves as the minimum acceptable baseline for research applications and enables direct lot-to-lot comparability.

Chemical Procurement Quality Control Building Block Specification

Stereochemical Fidelity of 5-Iodo-3,4-dihydro-2H-pyran in Natural Product Synthesis

In the total synthesis of polyrhacitide A and epi-cryptocaryolone, an iodo-cyclization strategy employing an iodo-dihydropyran intermediate demonstrated high stereoselectivity, achieving overall yields of 24% and 28% over 11 steps [1]. This stereochemical fidelity is inherent to the iodo-dihydropyran scaffold when employed in such cyclization manifolds.

Stereoselective Synthesis Natural Products Polycyclic Ethers

Palladium-Catalyzed Cross-Coupling Yields of α-Iodo Dihydropyran-4-one Derivatives

In a structurally related α-iodo dihydropyran-4-one system, palladium(0)-catalyzed cross-coupling produced α-aryl dihydropyran-4-ones in 66% yield and α-vinyl dihydropyran-4-ones in 76% yield . These yields provide a quantitative reference point for the expected performance of iodo-dihydropyran electrophiles in Pd-mediated transformations.

Cross-Coupling Palladium Catalysis Medicinal Chemistry

5-Iodo-3,4-dihydro-2H-pyran as Pharmaceutical Intermediate in DPP-IV Inhibitor Patents

Patents directed to pyran derivative salts and DPP-IV inhibitors (dipeptidyl peptidase IV, a diabetes drug target) describe processes utilizing halogenated dihydropyran intermediates for constructing pharmaceutically active compounds [1]. The 5-iodo variant is positioned as a key intermediate in such synthetic sequences due to its capacity for selective functionalization.

Pharmaceutical Intermediates DPP-IV Inhibitors Patent Synthesis

Iodine Substituent Enables Broader Cross-Coupling Reaction Scope Versus Less Reactive Halogens

Iodoheterocycles, including iodo-dihydropyrans, are reported to undergo a broad array of palladium-catalyzed transformations including Suzuki-Miyaura, Sonogashira, Heck, Hartwig-Buchwald, and carbonylation processes for constructing medicinally relevant heterocyclic libraries [1]. In contrast, the corresponding bromo- and chloro- analogs typically exhibit more limited reactivity profiles in these transformations, requiring harsher conditions or specialized catalysts to achieve comparable conversion.

Cross-Coupling Reaction Scope Synthetic Methodology

Crystallographically Defined Conformation of 5-Iodo-3,4-dihydro-2H-pyran Derivatives

Single-crystal X-ray diffraction analysis of [(2R,3R,4S)-3,4-bis(acetyloxy)-5-iodo-3,4-dihydro-2H-pyran-2-yl]methyl acetate revealed the 3,4-dihydro-2H-pyran ring adopts a distorted half-boat conformation, with the atom bearing the acetyloxy group adjacent to the methylacetate-bearing carbon lying 0.633 Å above the plane of the remaining ring atoms (r.m.s. deviation = 0.0907 Å) [1].

X-ray Crystallography Structural Biology Conformational Analysis

Validated Application Scenarios for 5-Iodo-3,4-dihydro-2H-pyran Based on Quantitative Evidence


Pharmaceutical Lead Optimization via Palladium-Catalyzed Diversification

In medicinal chemistry campaigns where a dihydropyran-containing scaffold has been identified as a promising pharmacophore, 5-iodo-3,4-dihydro-2H-pyran enables the construction of structurally diverse analog libraries via palladium-catalyzed cross-coupling. The compound's broad compatibility with Suzuki-Miyaura, Sonogashira, Heck, and Hartwig-Buchwald reactions [1] allows systematic exploration of C5-substitution space to establish structure-activity relationships without requiring de novo scaffold synthesis for each analog. This is particularly relevant for DPP-IV inhibitor programs and related pyran-derived therapeutic agents [2].

Stereoselective Synthesis of Polycyclic Natural Product Cores

For total synthesis programs targeting trans-fused polycyclic ether natural products, the iodo-dihydropyran scaffold offers established utility in stereoselective cyclization cascades. Literature precedent demonstrates that iodo-cyclization strategies can deliver complex frameworks such as those found in polyrhacitide A and epi-cryptocaryolone with high stereochemical fidelity, achieving overall yields of 24-28% over 11-step sequences [3]. This application scenario is optimized for laboratories equipped with stereocontrolled cyclization expertise.

Scaffold Functionalization for Heterocyclic Library Construction

5-Iodo-3,4-dihydro-2H-pyran serves as a privileged electrophilic partner in iodoheterocycle-based library synthesis workflows. Following iodocyclization to install the halogenated dihydropyran framework, subsequent palladium-catalyzed diversification enables rapid generation of medicinally relevant heterocyclic arrays [1]. The α-iodo dihydropyranone precedent indicates that cross-coupling yields of 66-76% can be anticipated under optimized conditions , providing a practical benchmark for feasibility assessment.

Conformationally Biased Intermediate for Structure-Guided Design

In structure-based drug design efforts where the three-dimensional presentation of functional groups is critical for target engagement, the crystallographically defined distorted half-boat conformation of the 5-iodo-dihydropyran ring — characterized by a 0.633 Å out-of-plane displacement [4] — provides predictable stereochemical bias. This conformational information can inform computational docking studies and guide the rational selection of stereoisomers for synthesis, reducing the number of candidates requiring experimental evaluation.

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